4-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
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Overview
Description
4-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is a compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of 4-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution reactions: The phenyl group can be introduced through various substitution reactions involving phenyl halides or phenylboronic acids.
Ethoxylation: The ethoxy group can be introduced using ethylating agents such as ethyl iodide or ethyl bromide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
4-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
4-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound has been used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It has been used as a probe in biological studies to understand the interaction of oxadiazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . The compound may also interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparison with Similar Compounds
4-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline can be compared with other oxadiazole derivatives such as:
4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline: This compound has similar structural features but differs in its halogen substitution, which can affect its reactivity and biological activity.
4-ethoxy-N-[(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl]aniline: The presence of a fluorine atom in this compound can enhance its electron-withdrawing properties, leading to different chemical and biological behaviors.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its properties and applications.
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
4-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C17H17N3O2/c1-2-21-15-10-8-14(9-11-15)18-12-16-19-20-17(22-16)13-6-4-3-5-7-13/h3-11,18H,2,12H2,1H3 |
InChI Key |
BGRDLBYRPJYEOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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